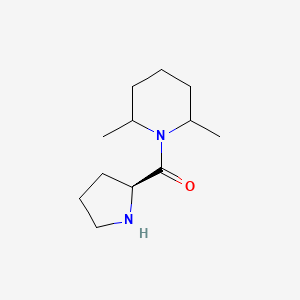

1-(L-Prolyl)-2,6-dimethylpiperidine

Description

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

(2,6-dimethylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |

InChI |

InChI=1S/C12H22N2O/c1-9-5-3-6-10(2)14(9)12(15)11-7-4-8-13-11/h9-11,13H,3-8H2,1-2H3/t9?,10?,11-/m0/s1 |

InChI Key |

UEAGUBDTFWOBST-ILDUYXDCSA-N |

Isomeric SMILES |

CC1CCCC(N1C(=O)[C@@H]2CCCN2)C |

Canonical SMILES |

CC1CCCC(N1C(=O)C2CCCN2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Peptide Coupling of L-Proline and 2,6-Dimethylpiperidine Derivatives

One widely documented approach involves the coupling of N-protected L-proline derivatives with 2,6-dimethylpiperidine or its activated derivatives. The key steps include:

Protection of L-Proline: L-proline is first protected at the amine group, commonly using tert-butyloxycarbonyl (Boc) protection to form N-Boc-L-proline. This step stabilizes the amino acid for subsequent coupling reactions.

Activation of L-Proline Carboxyl Group: The carboxyl group of N-Boc-L-proline is activated, often using coupling reagents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides to facilitate amide bond formation.

Coupling with 2,6-Dimethylpiperidine: The activated N-Boc-L-proline is reacted with 2,6-dimethylpiperidine, which acts as the nucleophilic amine component, to form the amide bond, yielding the protected this compound intermediate.

Deprotection: Removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) affords the target compound.

This method is supported by detailed synthetic schemes and characterization data in peer-reviewed literature, such as the Royal Society of Chemistry publications, where similar proline-based ligands were synthesized and characterized by NMR and mass spectrometry.

Catalytic Hydrogenation Route to 2,6-Dimethylpiperidine Intermediate

The 2,6-dimethylpiperidine moiety itself can be prepared via catalytic hydrogenation of nitroso or nitro precursors:

Catalytic Hydrogenation of 1-Nitroso-2,6-dimethylpiperidine: According to patent CA2123988A1, 1-amino-2,6-dimethylpiperidine can be synthesized by catalytic hydrogenation of 1-nitroso-2,6-dimethylpiperidine using a palladium catalyst partially poisoned with iron ions. This method is performed without solvents or solubilizers, enhancing ecological and operational efficiency.

Catalyst and Conditions: The palladium catalyst loading ranges from 0.1 to 10 mol% Pd. Hydrogenation is carried out under mild conditions, which prevents over-reduction and side reactions.

Advantages: This method offers high conversion rates and avoids the incomplete conversions and ecological drawbacks associated with traditional reductions of nitro precursors.

This intermediate is then used in peptide coupling with L-proline derivatives to yield the target compound.

One-Pot or Sequential Synthesis Using Hydrazide Intermediates

Another approach involves the use of hydrazide intermediates derived from dimethyl esters:

Formation of Hydrazide: Dimethyl 5-(pyrrolidine-2-carboxamido) benzene-1,3-dioate is converted to the corresponding dihydrazide via reaction with hydrazine hydrate in ethanol under reflux.

Condensation with Aldehydes: The hydrazide intermediate is then reacted with 2-pyridinecarboxaldehyde in methanol at room temperature for 24 hours, forming a Schiff base or hydrazone intermediate.

Isolation and Purification: The product precipitates out and is collected by filtration, washed, and dried under vacuum.

Yield and Characterization: Yields of approximately 73% have been reported, with characterization by ^1H NMR and mass spectrometry confirming the structure.

This method, while more complex, allows for the incorporation of additional functional groups and can be adapted for ligand synthesis involving the L-proline motif.

Comparative Data Table of Preparation Methods

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic signals for the proline ring, piperidine methyl groups, and amide protons, confirming the formation of the amide bond.

Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weights, confirming the molecular integrity of the synthesized compound.

Chromatographic Purity: Purification by column chromatography (e.g., ethyl acetate/hexanes) yields analytically pure compounds suitable for further application.

Chiral Purity: When used as chiral ligands, enantiomeric excess and stereochemical integrity are confirmed by chiral HPLC analysis.

Summary and Expert Perspective

The preparation of this compound is primarily achieved through peptide coupling strategies involving N-protected L-proline and 2,6-dimethylpiperidine intermediates. The latter can be efficiently synthesized via catalytic hydrogenation of nitroso precursors using palladium catalysts under solvent-free conditions, offering an environmentally benign and high-yielding route. Alternative synthetic routes involving hydrazide intermediates provide additional functionalization options but are more complex.

The methods are supported by rigorous analytical data including NMR, MS, and chromatographic analyses, ensuring the compound's suitability for use in asymmetric catalysis and pharmaceutical applications. These preparation strategies reflect a balance between operational simplicity, environmental considerations, and synthetic efficiency, aligning with contemporary standards in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(L-Prolyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(L-Prolyl)-2,6-dimethylpiperidine has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the effects of proline-containing compounds on biological systems.

Medicine: It may have potential therapeutic applications due to its unique structural properties.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(L-Prolyl)-2,6-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1-(L-Prolyl)-2,6-dimethylpiperidine and related piperidine derivatives:

Key Observations

Substituent Effects on Reactivity and Bioactivity The L-prolyl group in the target compound introduces hydrogen-bonding capacity and chirality, distinguishing it from non-peptidic analogs like 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine, which relies on aromatic and halogen interactions . Methyl groups at positions 2 and 6 are common in several analogs, but their conformational impact varies. For example, 2,6-dimethylpiperidine’s methyl groups facilitate Hofmann elimination in catalytic reactions , whereas bulkier substituents (e.g., diphenyl groups in ) restrict ring flexibility, altering binding affinity .

Physicochemical Properties

- The proline moiety likely improves aqueous solubility compared to chlorothiazole or chlorobenzyl derivatives, which are more lipophilic .

- Steric effects : Bulky substituents (e.g., diphenyl groups in ) reduce metabolic degradation but may limit membrane permeability, whereas methyl groups balance steric hindrance and bioavailability .

Biological and Industrial Applications this compound: Potential use in peptide-mimetic drug design due to proline’s role in protein structure . 2,6-Dimethylpiperidine: Industrial relevance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes due to methyl-driven β-hydrogen availability . Chlorothiazole/chlorobenzyl derivatives: Applications in agrochemicals or antimicrobials, leveraging halogenated aromatic interactions .

Research Findings and Limitations

- Structural Insights : X-ray crystallography of 1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine reveals a chair conformation with axial chlorobenzyl substituents, suggesting similar derivatives may adopt strained conformations affecting activity .

- Reactivity Studies : 2,6-Dimethylpiperidine undergoes HDN faster than piperidine, highlighting the role of methyl groups in reaction kinetics . This trend may extend to the target compound in catalytic contexts.

- Data Gaps : Direct pharmacological or catalytic data for this compound is absent in the provided evidence. Further studies are needed to validate its hypothesized bioactivity and physicochemical properties.

Q & A

Q. Methodological workflow :

- NMR spectroscopy :

- X-ray crystallography : Resolves absolute stereochemistry; SHELXL refinement (via SHELX programs) is standard for small molecules .

- Chiral HPLC : Validates enantiomeric purity of the L-prolyl moiety .

Advanced: How does the conformational rigidity of 2,6-dimethylpiperidine influence the biological activity of this compound?

The cis-2,6-dimethyl groups restrict piperidine ring puckering, favoring a chair conformation. This rigidity:

- Enhances binding specificity : Preorganizes the molecule for target interactions (e.g., enzyme active sites) .

- Impacts solubility : Increased hydrophobicity from methyl groups may reduce aqueous solubility, necessitating formulation studies .

Experimental validation : - Molecular dynamics simulations : Compare flexibility with non-methylated analogs.

- Bioactivity assays : Correlate conformational data (from X-ray/NMR) with IC50 values in enzyme inhibition studies .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Common discrepancies arise from:

- Impurity profiles : Trace dimethylpiperidine isomers (e.g., trans-2,6-dimethyl) can alter activity. Use HPLC-MS to verify purity .

- Assay conditions : Variations in buffer pH or ionic strength affect protonation states (piperidine pKa ~11.1). Standardize protocols using PICO frameworks (Patient/Problem, Intervention, Comparison, Outcome) .

- Structural analogs : Compare with 2,6-dimethylpyridine derivatives, which lack the piperidine ring’s basicity .

Advanced: What strategies optimize the enantiomeric purity of this compound during large-scale synthesis?

- Chiral auxiliaries : Incorporate L-proline early to avoid racemization .

- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for stereoselective coupling .

- Quality control : Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Basic: What safety protocols are critical when handling 2,6-dimethylpiperidine precursors?

- Toxicity : 2,6-dimethylpiperidine is highly flammable (BP: 128°C) and toxic upon inhalation. Use fume hoods and flame-resistant labware .

- Storage : Keep under inert gas (N2/Ar) at 4°C to prevent degradation .

- First aid : Immediate ethanol-water rinses for skin contact to neutralize alkalinity .

Advanced: How does the stereochemistry of 2,6-dimethylpiperidine (cis vs. trans) affect the pharmacokinetics of this compound?

- Cis-isomer : Higher metabolic stability due to steric shielding of the piperidine nitrogen .

- Trans-isomer : Increased polarity may enhance renal clearance but reduce membrane permeability .

Methodology : - Stereoselective synthesis : Use chiral catalysts to isolate cis/trans isomers .

- In vitro ADME assays : Compare hepatic microsomal stability and Caco-2 permeability .

Basic: What computational tools predict the binding affinity of this compound to biological targets?

- Docking software (AutoDock Vina, Schrödinger) : Model interactions with proteins (e.g., kinases or GPCRs).

- QM/MM simulations : Refine binding poses using hybrid quantum-mechanical/molecular-mechanical approaches .

- SAR analysis : Compare with piperidine derivatives lacking methyl or prolyl groups .

Advanced: How can researchers address low yields in solid-phase synthesis of this compound?

- Resin selection : Use Wang or Rink amide resins for better prolyl attachment .

- Coupling efficiency : Activate carboxyl groups with HOBt/DIC to minimize steric interference from methyl groups .

- Cleavage conditions : TFA cocktails (95% TFA, 2.5% H2O, 2.5% TIS) prevent side-chain degradation .

Advanced: What analytical techniques differentiate this compound from its degradation products?

- LC-HRMS : Monitor for mass shifts indicative of hydrolysis (e.g., cleavage of the prolyl-piperidine bond) .

- FT-IR spectroscopy : Detect carbonyl loss (amide I band at ~1650 cm⁻¹) in degraded samples .

- Stability studies : Accelerated aging under stress conditions (40°C/75% RH) identifies major degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.